molecular formula C20H34O5 B031934 PGF2β CAS No. 4510-16-1

PGF2β

Cat. No. B031934
CAS RN: 4510-16-1
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-JZFBHDEDSA-N
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Description

    • Prostaglandin F2β (PGF2β) is a variant of the prostaglandin family, which plays a crucial role in various biological functions, including luteolysis, parturition, and vasoconstriction (Watanabe, 2011).
  • Synthesis Analysis

    • PGF2β synthesis involves enzymes from the aldo-keto reductase family, with specific synthase activities found in protozoans and mammals. Notably, enzymes like AKR1B1, 1B3, and 1B7 expressed in Escherichia coli have demonstrated PGF2β synthase activity (Watanabe, 2011).
  • Molecular Structure Analysis

    • The molecular structure of PGF2β involves a cyclopentane ring and is closely related to other prostaglandins. The structure of PGF synthase, which helps in the formation of PGF2β from PGH2, provides insights into its catalytic mechanism, involving direct hydride transfer from NADPH (Komoto et al., 2006).
  • Chemical Reactions and Properties

    • PGF2β participates in several chemical reactions involving enzymes like cyclooxygenase and microsomal prostaglandin E synthase, crucial for the release of other prostaglandins (Catley et al., 2003).
    • In biochemical pathways, PGF2β and its metabolites are involved in immune responses and allergic reactions, as evidenced by their role in mast cell activation and as markers in asthma (Bochenek et al., 2004).
  • Physical Properties Analysis

    • The physical properties of PGF2β, like other prostaglandins, involve its stability and solubility, which are crucial for its biological functions. Its stability as an arachidonate metabolite and interactions with various enzymes are significant for its physiological roles (Komoto et al., 2006).
  • Chemical Properties Analysis

    • PGF2β's chemical properties, such as its reactivity and interactions with receptors like CRTH2, highlight its role in allergic inflammation and cellular signaling (Sandig et al., 2006).
    • Its synthesis and modulation by inflammatory cytokines in human tissues, such as adipose tissue, underscore its involvement in inflammation and metabolic regulation (Michaud et al., 2014).

Scientific Research Applications

Regulation of Mitochondrial Metabolism and Cellular Growth

PGF2β, along with related molecules like PGC-1α, plays a crucial role in regulating cellular energy metabolism. Research indicates that PGC-1α stimulates the expression of genes crucial for mitochondrial respiration and cellular growth, contributing to the regulation of mitochondrial membrane potential and energy expenditure (Soriano et al., 2006). Moreover, PGC-1α has been linked to the regulation of genes involved in oxidative metabolism and mitochondrial function, which are essential in lipid and glucose metabolism (Lin et al., 2003).

Role in Endometrial Function and Embryonic Implantation

Studies have found that PGF2β is a critical factor in the female reproductive tract. For example, the concentration of PGF2α (a related molecule) in human endometrial fluid has been suggested as a potential biomarker for embryonic implantation, indicating its significant role in reproductive biology (Vilella et al., 2013).

Interaction with Cellular Signaling Pathways

Research indicates that PGF2α, closely related to PGF2β, can activate the epidermal growth factor receptor (EGFR) and trigger the MAPK signaling pathway, influencing cell proliferation and potentially playing a role in tumorigenesis (Sales et al., 2004).

Impact on Gene Expression

PGC-1β, another molecule closely related to PGF2β, is known to influence the expression of various genes, especially those related to energy metabolism. This includes the regulation of mitochondrial genes and potentially contributing to the pathogenesis of insulin-resistant conditions and type 2 diabetes (Patti et al., 2003).

Safety And Hazards

PGF2β is classified as Acute Tox. 4 Oral - Repr. 1B . It is considered dangerous, with hazard statements H302 - H360F .

Future Directions

Research has suggested that PGF2β may be involved in the progression of community-acquired pneumonia and could serve as an early serum prognostic biomarker for this condition . Further studies are needed to investigate the role of PGF2β in other diseases .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-JZFBHDEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859478
Record name Prostaglandin F2 beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin F2b
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001483
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Prostaglandin F2beta

CAS RN

4510-16-1
Record name PGF2β
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4510-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin F2beta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin F2 beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prostaglandin F2b
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001483
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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